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Compound of Interest

Compound Name: 2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxybenzoic acid (CAS No. 16300-41-9) is a substituted aromatic carboxylic
acid with significant potential in organic synthesis and medicinal chemistry. Accurate structural
elucidation and characterization are paramount for its application in these fields. This technical
guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-3-
hydroxybenzoic acid, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and
interpretation are also discussed to provide a self-validating framework for researchers.

Molecular Structure and Properties
o |[UPAC Name: 2-Bromo-3-hydroxybenzoic acid

e Molecular Formula: C7HsBrOs

e Molecular Weight: 217.02 g/mol

e Physical Form: Solid

o Storage: Keep in a dark place, sealed in dry, at 2-8°C

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1398888?utm_src=pdf-interest
https://www.benchchem.com/product/b1398888?utm_src=pdf-body
https://www.benchchem.com/product/b1398888?utm_src=pdf-body
https://www.benchchem.com/product/b1398888?utm_src=pdf-body
https://www.benchchem.com/product/b1398888?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.[1] For 2-Bromo-3-hydroxybenzoic acid, both 1H and *3C NMR provide critical
information about the chemical environment of each atom.

'H NMR Spectroscopy

While a publicly available experimental *H NMR spectrum for 2-Bromo-3-hydroxybenzoic
acid is not readily found in the searched resources, predicted data and analysis of similar
compounds, such as 3-hydroxybenzoic acid and 2-bromobenzoic acid, can provide valuable
insights.[2][3] The protons on the aromatic ring will exhibit characteristic chemical shifts and
coupling patterns based on their substitution.

Expected *H NMR Data (Predicted):

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~11-13 Singlet (broad) 1H -COOH
~9-10 Singlet (broad) 1H -OH
~7.4-7.6 Doublet of doublets 1H Ar-H
~7.2-7.4 Triplet 1H Ar-H
~7.0-7.2 Doublet of doublets 1H Ar-H

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial for *H NMR. Solvents like DMSO-ds or CDCIs are
commonly used.[4] DMSO-ds is often preferred for its ability to dissolve a wide range of
compounds and for its characteristic residual solvent peak which can be used for calibration.[2]
The choice of spectrometer frequency (e.g., 400 MHz) affects the resolution of the spectrum,
with higher frequencies providing better separation of signals.[4]

3C NMR Spectroscopy
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Similar to *H NMR, experimental 33C NMR data for 2-Bromo-3-hydroxybenzoic acid is not
readily available. However, based on known substituent effects, the chemical shifts can be
predicted.

Expected 3C NMR Data (Predicted):

Chemical Shift (8) ppm Assighment
~165-170 -COOH

~155 C-OH

~135 C-Br

~125 Ar-C

~120 Ar-C

~115 Ar-C

~110 Ar-C

Experimental Protocol: NMR Data Acquisition[5]

o Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-hydroxybenzoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a clean, dry 5
mm NMR tube.[5][6]

e Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

» 'H NMR Acquisition: Acquire the *H NMR spectrum using standard parameters, including a
30° pulse angle and a relaxation delay of 1-2 seconds.[5]

e 13C NMR Acquisition: Acquire the 3C NMR spectrum. This typically requires a larger number
of scans due to the low natural abundance of $3C. Proton decoupling is used to simplify the
spectrum.[5]

» Data Processing: Process the raw data using Fourier transformation, phase correction, and
baseline correction. Calibrate the chemical shifts using the residual solvent peak as a
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reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.[1]

Expected Infrared Absorption Bands:

The IR spectrum of 2-Bromo-3-hydroxybenzoic acid is expected to show characteristic
absorption bands for the hydroxyl, carbonyl, and carbon-bromine functional groups.

Wavenumber (cm—?) Functional Group Description

3300-2500 O-H Carboxylic acid (broad)
~3200 O-H Phenolic hydroxyl (broad)
~1700 C=0 Carboxylic acid

~1600, ~1450 c=C Aromatic ring

~1300 C-O Carboxylic acid/Phenol
~750 C-Br Carbon-bromine stretch

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR
spectroscopy as it requires minimal sample preparation.[6] A background spectrum is collected
to subtract atmospheric and instrumental interferences.[1]

Experimental Protocol: FTIR-ATR Data Acquisition[6]
o Background Collection: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small amount of solid 2-Bromo-3-hydroxybenzoic acid onto
the ATR crystal.
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o Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically
over a range of 4000-400 cm~1. Co-adding multiple scans improves the signal-to-noise ratio.

[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Expected Mass Spectrometry Data:

In an electron ionization (El) mass spectrum, 2-Bromo-3-hydroxybenzoic acid will exhibit a
characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of
nearly equal intensity for the molecular ion, corresponding to the two isotopes, 7°Br and 8!Br.

e Molecular lon (M+): m/z 216 and 218

o Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z 199/201), -
COOH (m/z 171/173), and Br (m/z 137) would be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition[5]

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
often via a direct insertion probe for solid samples.

« lonization: The sample is vaporized and ionized, typically using a high-energy electron beam
(70 eV) in EI mode.[5]

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer.

» Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary Table
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Spectroscopic Technique Key Data Points

Predicted chemical shifts for aromatic, carboxyl,
1H NMR
and hydroxyl protons.

Predicted chemical shifts for aromatic, carboxyl,
13C NMR _
and hydroxyl-bearing carbons.

Characteristic absorption bands for O-H (acid
IR Spectroscopy and phenol), C=0, C=C, C-O, and C-Br

functional groups.

M Spect . Molecular ion peaks at m/z 216 and 218, and
ass Spectrometry o )
characteristic fragmentation patterns.

Visualization of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of 2-Bromo-3-hydroxybenzoic acid.

Conclusion

The comprehensive spectroscopic analysis of 2-Bromo-3-hydroxybenzoic acid, integrating
NMR, IR, and MS data, provides a robust framework for its structural confirmation and
characterization. While experimental data is not always readily available in public databases, a
combination of predicted values, analysis of related compounds, and standardized
experimental protocols enables researchers to confidently identify and utilize this compound in
their work. This guide serves as a foundational resource for scientists and professionals
engaged in research and development involving this and similar chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://hmdb.ca/spectra/nmr_one_d/4009
https://www.chemicalbook.com/SpectrumEN_88-65-3_1HNMR.htm
https://www.rsc.org/suppdata/c7/gc/c7gc02983g/c7gc02983g1.pdf
https://www.benchchem.com/pdf/Spectroscopic_Data_for_2_Bromo_3_nitrobenzoic_Acid_A_Technical_Guide.pdf
https://www.benchchem.com/pdf/A_Spectroscopic_Comparison_of_2_Bromo_3_nitrobenzoic_Acid_and_Its_Precursors.pdf
https://www.benchchem.com/product/b1398888#spectroscopic-data-of-2-bromo-3-hydroxybenzoic-acid
https://www.benchchem.com/product/b1398888#spectroscopic-data-of-2-bromo-3-hydroxybenzoic-acid
https://www.benchchem.com/product/b1398888#spectroscopic-data-of-2-bromo-3-hydroxybenzoic-acid
https://www.benchchem.com/product/b1398888#spectroscopic-data-of-2-bromo-3-hydroxybenzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1398888?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1398888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

